N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide is an aromatic amide.
Scientific Research Applications
Green Synthesis and Potential as Analgesic and Antipyretic Agent
Research has explored environmentally friendly syntheses of compounds similar to N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide, highlighting their potential as analgesic and antipyretic agents. These compounds, derived through green chemistry methods, show promise in medicinal applications, particularly for pain relief and fever reduction (Reddy, Reddy, & Dubey, 2014).
Synthesis of Water Soluble Derivatives
Another study focused on creating water-soluble derivatives of phthalimide, a core component of this compound. This enhances its potential for use in various therapeutic applications due to improved solubility (Reddy, Kumari, & Dubey, 2013).
Alzheimer's Disease Treatment Potential
A specific derivative of this compound showed significant potential as a therapeutic agent for Alzheimer’s disease. It demonstrated effective inhibition of butyrylcholinestrase, a key enzyme linked to Alzheimer’s (Hussain et al., 2016).
Antibacterial Applications
The compound has also been investigated for its antibacterial properties. A study synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives, showing effectiveness against drug-resistant bacteria, including A. baumannii and K. pneumoniae, which could have significant implications for addressing antibiotic resistance (Siddiqa et al., 2022).
Anticancer Properties
Furthermore, derivatives of this compound have been studied for their anticancer activities. Compounds with similar structural features exhibited cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-2-14-5-8-16(9-6-14)23-20(25)15-7-10-18-19(12-15)22(27)24(21(18)26)13-17-4-3-11-28-17/h3-12H,2,13H2,1H3,(H,23,25) |
InChI Key |
JLXVMDWULWXBFV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.